molecular formula C12H21N3O5 B3725069 ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate

ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate

Cat. No.: B3725069
M. Wt: 287.31 g/mol
InChI Key: LUKZHUGRJVAJKS-FLIBITNWSA-N
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Description

Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate is a complex organic compound with a unique structure that includes both ester and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of a suitable carboxylic acid precursor followed by the introduction of the amide group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary alcohols and amines.

Scientific Research Applications

Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate: This compound shares a similar ester and amide structure but differs in its substituents.

    Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities.

Uniqueness

Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-5-19-11(17)8(12(18)20-6-2)9(13)14-15-10(16)7(3)4/h7,17H,5-6H2,1-4H3,(H2,13,14)(H,15,16)/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZHUGRJVAJKS-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NNC(=O)C(C)C)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C(=N\NC(=O)C(C)C)/N)\C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate

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